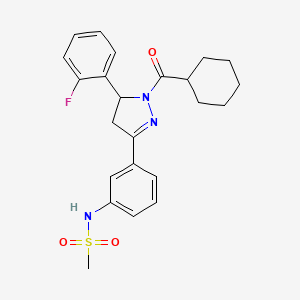
N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is defined by the following molecular formula:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 366.43 g/mol
The presence of the cyclohexanecarbonyl and fluorophenyl moieties enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed anti-inflammatory activity comparable to celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). Specifically, the synthesized pyrazole derivatives displayed an anti-inflammatory effect ranging from 69% to 89% in inflammation models, with the most potent compound achieving an 89% inhibition rate .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. Certain derivatives have shown activity against a range of bacterial and fungal strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity and Antiviral Activity
In vitro studies have assessed the cytotoxicity of pyrazole derivatives against several cancer cell lines. Some derivatives demonstrated selective cytotoxicity with low IC50 values, suggesting their potential as anticancer agents. Additionally, antiviral screening revealed moderate activity against viruses such as HIV-1 and HSV-1, positioning these compounds as candidates for further development in antiviral therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- NLRP3 Inflammasome Modulation : Some studies suggest that pyrazole derivatives may modulate inflammasome activation, which plays a critical role in inflammatory responses .
- Antioxidant Activity : The presence of certain functional groups may contribute to antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Case Studies and Research Findings
属性
IUPAC Name |
N-[3-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-11-7-10-17(14-18)21-15-22(19-12-5-6-13-20(19)24)27(25-21)23(28)16-8-3-2-4-9-16/h5-7,10-14,16,22,26H,2-4,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHRLPBCLHJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














